molecular formula C13H11FN4O2 B11562710 2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11562710
M. Wt: 274.25 g/mol
InChI Key: GIEFQUHKPWEZHK-UHFFFAOYSA-N
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Description

2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₄H₁₀FN₃O₂

    IUPAC Name: 4-hydroxy-5-(3-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through the following sequence:

    Formation of Pyrimidine Ring: Start with a suitable precursor (e.g., a pyrimidine derivative) and introduce the fluorine substituent at the 3-position.

    Hydroxylation: Introduce the hydroxyl group at the 4-position using appropriate reagents.

    Amination: Introduce the amino group at the 2-position.

    Dihydropyridine Formation: Reduce the double bond in the pyrimidine ring to form the dihydropyridine.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to meet demand.

Chemical Reactions Analysis

Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the double bond in the pyrimidine ring yields the dihydropyridine.

    Substitution: The fluorine atom can participate in substitution reactions.

Common Reagents:

    Hydroxyl Group Introduction: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

    Amination: Ammonia (NH₃) or amine derivatives.

    Reduction: Sodium borohydride (NaBH₄).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C13H11FN4O2

Molecular Weight

274.25 g/mol

IUPAC Name

2-amino-5-(3-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C13H11FN4O2/c14-7-3-1-2-6(4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20)

InChI Key

GIEFQUHKPWEZHK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC(=CC=C3)F

Origin of Product

United States

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